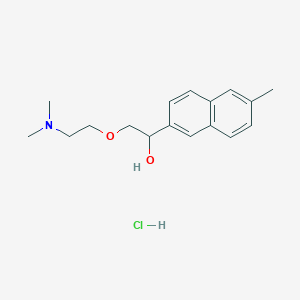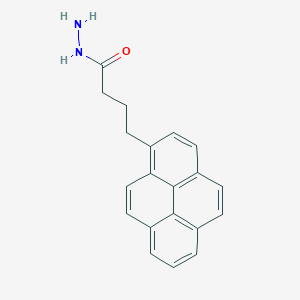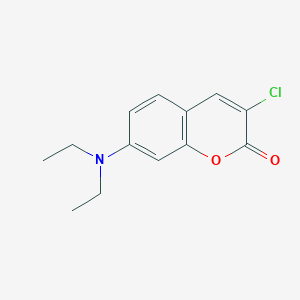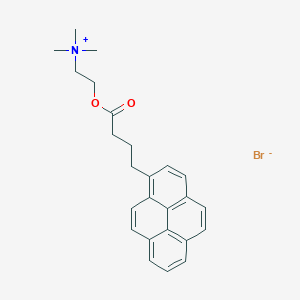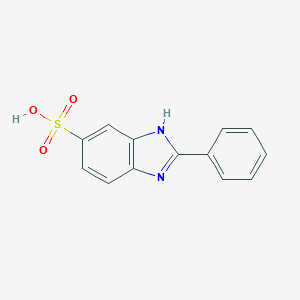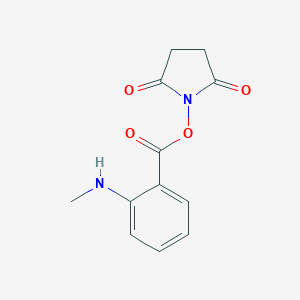
Succinimidyl N-methylanthranilate
概要
説明
It is an ester derivative of N-methylanthranilic acid and succinimide, characterized by its molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol . This compound is known for its role in synthetic chemistry and its potential use in biological and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of succinimidyl N-methylanthranilate typically involves the reaction of N-methylanthranilic acid with succinimide in the presence of a dehydrating agent. One common method involves using silica-bound benzoyl chloride as the dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentative processes using engineered microorganisms. For instance, Corynebacterium glutamicum has been metabolically engineered to produce N-methylanthranilate, which can then be reacted with succinimide to form the desired compound . This method leverages the high yield and scalability of microbial fermentation processes.
化学反応の分析
Types of Reactions
Succinimidyl N-methylanthranilate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield N-methylanthranilic acid and succinimide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds often undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Dehydrating Agents: Silica-bound benzoyl chloride is commonly used in the synthesis.
Hydrolysis Conditions: Acidic or basic aqueous solutions can be used to hydrolyze the ester bond.
Major Products
Hydrolysis: Yields N-methylanthranilic acid and succinimide.
Substitution: Depending on the nucleophile, various substituted products can be formed.
科学的研究の応用
Succinimidyl N-methylanthranilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of bioactive compounds, including anticancer and antinociceptive agents.
作用機序
The mechanism of action of succinimidyl N-methylanthranilate involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive products. The compound’s ester bond is susceptible to enzymatic hydrolysis, releasing N-methylanthranilic acid, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent and in perfumery.
O-methyl-N-methylanthranilate: A flavor compound and a building block for peptide-based drugs.
Dimethyl anthranilate: Similar in structure and used for similar applications as methyl anthranilate.
Uniqueness
Succinimidyl N-methylanthranilate is unique due to its dual functional groups (succinimide and N-methylanthranilate), which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for bioactive compounds and its role in synthetic chemistry highlight its versatility and importance in research and industry .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-9-5-3-2-4-8(9)12(17)18-14-10(15)6-7-11(14)16/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNICSTUDFDPGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376362 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64156-72-5 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Succinimidyl N-methylanthranilate in the study of 1,3-dihydroxy-N-methylacridone biosynthesis?
A1: this compound serves as a crucial precursor in the multi-step synthesis of N-Methylanthraniloyl-CoA. [] Researchers synthesized N-Methylanthraniloyl-CoA via a reaction involving this compound followed by transesterification with Coenzyme A (CoA-SH). This synthesized N-Methylanthraniloyl-CoA was then utilized to investigate the enzymatic formation of 1,3-dihydroxy-N-methylacridone in cell-free extracts of Ruta graveolens. [] Essentially, this compound enabled the researchers to study a specific step in the 1,3-dihydroxy-N-methylacridone biosynthetic pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


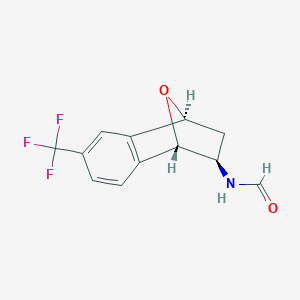

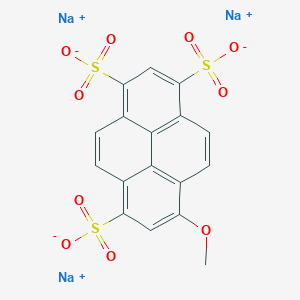
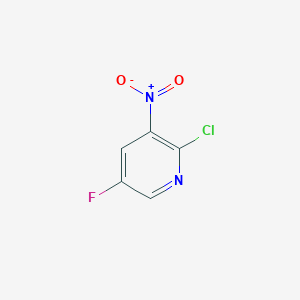
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)
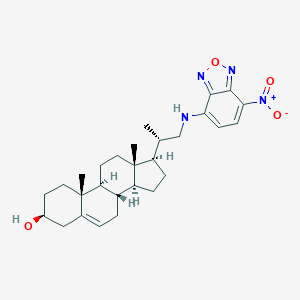
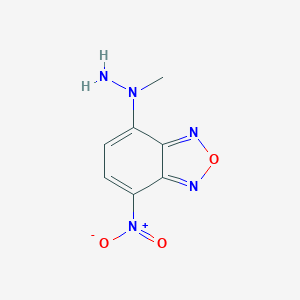
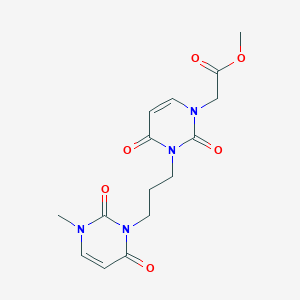
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)
